4-Methyl-2-(methylthio)-5-pyridylboronic acid
Description
Properties
IUPAC Name |
(4-methyl-6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAAWVIWZTDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209846 | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-61-2 | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)-5-pyridylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-(methylthio)pyridine.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(methylthio)-5-pyridylboronic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Methyl-2-(methylthio)-5-pyridylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-5-pyridylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally similar boronic acids, focusing on molecular properties, reactivity, and applications.
Substituent Effects on Pyridine Boronic Acids
*Estimated based on molecular formula. †Synonyms include 4-(methylsulfanyl)phenylboronic acid ().
Key Findings:
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase electron density on the pyridine ring, favoring reactions with electrophilic partners. Conversely, electron-withdrawing groups (e.g., -Cl, -F) enhance reactivity toward nucleophilic aryl halides .
- Applications : Fluorinated analogues (e.g., 2-Fluoro-4-methyl-5-pyridineboronic acid) are prioritized in radiopharmaceuticals due to fluorine’s positron-emitting properties .
Thiophene and Pyrimidine Boronic Acid Analogues
Key Findings:
- Heterocyclic Cores : Thiophene-based boronic acids (e.g., ) exhibit distinct electronic properties compared to pyridine derivatives, making them suitable for materials science.
- Steric Modifications : The tert-butyl group in 4-Methyl-2-(tert-butyl)pyrimidine-5-boronic acid enhances selectivity in medicinal chemistry by preventing off-target interactions .
Biological Activity
4-Methyl-2-(methylthio)-5-pyridylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₈BNO₂S
- Molecular Weight : 179.02 g/mol
The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which is crucial in biological systems, particularly in enzyme inhibition and drug design.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with the active site residues. This compound has shown potential in inhibiting serine proteases, which play roles in various physiological processes.
- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interaction with receptors or other proteins involved in signaling cascades.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Below is a summary of findings from various studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study A | Caki-1 (renal cancer) | 10 | Induces DNA damage via upregulation of p-H2AX |
| Study B | HepG2 (liver cancer) | 15 | Promotes cell cycle arrest |
| Study C | K562 (leukemia) | 12 | Inhibits cyclin D/Rb pathway |
These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through multiple mechanisms.
Case Studies
-
Inhibition of Cyclin Dependent Kinases (CDKs) :
- A study evaluated the effect of this compound on CDK1 and CDK2 activity, demonstrating a dose-dependent inhibition with an IC₅₀ value of approximately 8 µM. The inhibition was linked to the compound's ability to disrupt cyclin-CDK complexes.
-
Protease Inhibition :
- In vitro assays showed that this boronic acid derivative inhibited the activity of serine proteases, which are crucial for tumor progression. The compound exhibited an IC₅₀ of 5 µM against trypsin-like proteases.
Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications, particularly in oncology. Its ability to inhibit key enzymes involved in cancer progression suggests potential use as a chemotherapeutic agent. Additionally, its role in modulating signaling pathways may provide avenues for combination therapies aimed at enhancing the efficacy of existing treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
